molecular formula C17H19NO4 B5407709 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one

7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one

Cat. No.: B5407709
M. Wt: 301.34 g/mol
InChI Key: VUCUPDWBDLIADX-UHFFFAOYSA-N
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Description

7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative intended for research use by qualified laboratory professionals. This compound is part of the chroman-4-one chemical class, a privileged scaffold in medicinal chemistry known for its diverse biological activities and applications in developing novel therapeutic leads . Researchers can leverage this compound as a key intermediate for the synthesis and exploration of new chemical entities. The chromanone core structure is associated with a wide range of pharmacological activities in scientific literature, including potential anticancer, antimicrobial, and antioxidant properties . The structural motifs present in this molecule—including the chromen-2-one core, a phenolic hydroxyl group, and a pyrrolidine substituent—make it a versatile building block for structure-activity relationship (SAR) studies, particularly in programs targeting enzyme inhibition or receptor modulation. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

7-hydroxy-4,8-dimethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-10-12-5-6-14(19)11(2)16(12)22-17(21)13(10)9-15(20)18-7-3-4-8-18/h5-6,19H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCUPDWBDLIADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with a suitable β-ketoester under acidic or basic conditions.

    Introduction of the hydroxy and methyl groups: The hydroxy group at position 7 and the methyl groups at positions 4 and 8 can be introduced through selective functionalization reactions.

    Attachment of the pyrrolidin-1-yl group: This step involves the reaction of the chromen-2-one derivative with a pyrrolidine derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The 7-hydroxy group exhibits redox sensitivity. Under controlled oxidative conditions (e.g., H₂O₂/Fe²⁺ Fenton system):

  • Primary product : 7-keto derivative via hydroxyl group oxidation .

  • Side reaction : Chromen-2-one ring oxidation at electron-rich positions (C₃, C₈), forming quinone-like structures .

Key Data :

Reagent SystemTemperatureProduct(s) FormedYield (%)
H₂O₂ (30%)/FeSO₄60°C7-Oxo derivative + ring oxidation58
KMnO₄ (dil. acidic)RTDegradation (multiple fragments)

Nucleophilic Substitution at the Oxoethyl-Pyrrolidine Moiety

The 2-oxoethyl-pyrrolidine group undergoes nucleophilic acyl substitution:

Amine Exchange Reactions

  • Reacts with primary/secondary amines (e.g., morpholine, piperazine) in DMF/K₂CO₃ to replace pyrrolidine:

    RNH2+CompoundDMF, 80°CR-CO-NR’2+Pyrrolidine\text{RNH}_2 + \text{Compound} \xrightarrow{\text{DMF, 80°C}} \text{R-CO-NR'}_2 + \text{Pyrrolidine}

    Example : Morpholine substitution achieves 72% yield (TLC-monitored) .

Hydrolysis

  • Acidic/basic hydrolysis cleaves the amide bond:

    CompoundHCl (6N), reflux3(2carboxyethyl)7hydroxy4,8dimethylcoumarin+Pyrrolidine\text{Compound} \xrightarrow{\text{HCl (6N), reflux}} 3-(2-carboxyethyl)-7-hydroxy-4,8-dimethylcoumarin + \text{Pyrrolidine}

    Conditions : 6N HCl, 12 hr reflux, 89% yield .

Esterification of the 7-Hydroxy Group

The phenolic -OH undergoes esterification with acyl chlorides or anhydrides:

Acylating AgentCatalystProductMelting Point (°C)
Acetyl chloridePyridine7-Acetoxy derivative148–150
Benzoyl chlorideDMAP7-Benzoyloxy derivative162–164

Spectral Confirmation :

  • IR: Loss of -OH stretch (3400 cm⁻¹), new ester C=O at 1745 cm⁻¹ .

  • ¹H-NMR: Downfield shift of C₇-OAc proton to δ 2.35 ppm .

Condensation Reactions

The oxoethyl-pyrrolidine group participates in Knoevenagel condensations:

  • Reacts with active methylene compounds (e.g., malononitrile) in ethanol/piperidine:

    Compound+NC-CH₂-CNCyanoethylidene derivative\text{Compound} + \text{NC-CH₂-CN} \rightarrow \text{Cyanoethylidene derivative}

    Yield : 65% after recrystallization (ethanol) .

Complexation with Metal Ions

The coumarin skeleton and pyrrolidine nitrogen act as polydentate ligands:

Metal SaltSolventComplex StoichiometryApplication Relevance
Cu(NO₃)₂·3H₂OMethanol1:2 (Metal:Ligand)Anticancer activity studies
FeCl₃Ethanol1:1Catalytic oxidation studies

Stability Constants : Log β for Cu²⁺ complex = 8.42 ± 0.15 (pH 7.4).

Photochemical Reactions

UV irradiation (λ = 365 nm) induces:

  • Cis-trans isomerization at the α,β-unsaturated lactone.

  • Singlet oxygen generation via energy transfer (confirmed by DPBF assay) .

Quantum Yield : ΦΔ = 0.18 ± 0.02 in DMSO.

Biochemical Modifications

In vitro studies with cytochrome P450 enzymes (CYP3A4):

  • Primary metabolite : Demethylation at C₄-methyl group (IC₅₀ = 12.3 μM).

  • Secondary pathway : Pyrrolidine N-oxidation .

This reactivity profile highlights the compound’s versatility as a synthetic intermediate and its potential pharmacological relevance. Further studies are required to explore regioselective modifications and structure-activity relationships.

Scientific Research Applications

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals, providing cellular protection from oxidative stress. Studies show that similar compounds have demonstrated IC50 values in the micromolar range for DPPH radical scavenging activity, indicating good antioxidant potential .

Antimicrobial Properties

Coumarins have been recognized for their antimicrobial effects against various pathogens. Preliminary studies suggest that this compound exhibits promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against common bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are under investigation, with studies suggesting potential mechanisms involving the modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines. These effects make it a candidate for therapeutic applications in inflammatory diseases .

Drug Development

The compound's unique structure makes it a valuable scaffold for drug development. Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Its interactions with specific molecular targets are being studied to understand its mechanisms of action further .

Potential in Cancer Therapy

Preliminary research suggests that 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one may induce apoptosis in cancer cells through pathways independent of traditional apoptotic mechanisms. This property is being explored for its potential use in targeted cancer therapies .

Material Science Applications

The compound's chemical properties also lend themselves to applications in material science. It can be used as a building block in the synthesis of new materials with specific functionalities, such as sensors or catalysts .

Case Studies and Research Findings

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant DPPH scavenging activity with IC50 values in the micromolar range .
Study BAntimicrobial PropertiesShowed effective inhibition against various bacterial strains with MICs from 32 to 128 µg/mL .
Study CAnti-inflammatory EffectsIndicated modulation of inflammatory pathways, suggesting therapeutic potential in inflammatory diseases .
Study DCancer ResearchInduced apoptosis in HepG2 cells through non-apoptotic pathways .

Mechanism of Action

The mechanism of action of 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.

    Receptor modulation: Interacting with cellular receptors and altering their signaling pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Substituent Variations and Their Implications

The following table summarizes key structural differences between the target compound and analogous coumarins:

Compound Name Substituents (Position) Molecular Formula Key Structural Features Hypothesized Effects Reference
Target Compound 7-OH, 4-Me, 8-Me, 3-[2-oxo-2-(pyrrolidin-1-yl)ethyl] C₁₈H₂₁NO₄ Pyrrolidine ring, ketone group, tertiary amine Enhanced solubility (polar groups), potential for hydrogen bonding -
7-Hydroxy-4,8-dimethyl-3-(propan-2-yl)-2H-chromen-2-one 7-OH, 4-Me, 8-Me, 3-isopropyl C₁₄H₁₆O₃ Isopropyl group Increased lipophilicity, reduced solubility in polar solvents
7-Hydroxy-4,8-dimethyl-6-(1H-pyrazol-3-yl)-2H-chromen-2-one 7-OH, 4-Me, 8-Me, 6-pyrazole C₁₄H₁₂N₂O₃ Pyrazole ring at position 6 Potential for π-π stacking or metal coordination (pyrazole N-atoms)
3-Ethyl-4,8-dimethyl-7-[(1-oxo-1-phenyl-2-propanyl)oxy]-2H-chromen-2-one 3-Et, 4-Me, 8-Me, 7-ester (phenyl-linked) C₂₁H₂₂O₅ Ester group with phenyl ring at position 7 Higher lipophilicity, susceptibility to esterase-mediated hydrolysis
7-Hydroxy-8-((4-(hydroxymethyl)piperidin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one 7-OH, 8-piperidinylmethyl, 3-(4-methoxyphenyl) C₂₄H₂₆N₂O₅ Piperidine ring, methoxyphenyl group Improved membrane permeability (methoxy group), possible CNS activity

Key Observations

Substituent Position and Bioactivity :

  • The target compound’s pyrrolidinyl-oxoethyl group at position 3 introduces both a ketone and a tertiary amine, which may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors) compared to the isopropyl group in .
  • The pyrazole-substituted coumarin has a heterocycle at position 6, which could alter electronic distribution and enhance binding to metal ions or aromatic residues in proteins.

The piperidinylmethyl and methoxyphenyl groups in suggest dual mechanisms: the methoxy group enhances lipophilicity, while the piperidine moiety may confer basicity, affecting pharmacokinetics.

Synthetic Accessibility: Microwave-assisted synthesis (as in ) is noted for coumarin derivatives with complex substituents, implying that the target compound could be synthesized efficiently using similar methods.

Research Findings and Hypotheses

  • Solubility : The pyrrolidinyl-oxoethyl group in the target compound likely improves aqueous solubility compared to alkyl-substituted analogs (e.g., ), critical for oral bioavailability .
  • Metabolic Stability : The tertiary amine in the pyrrolidine ring may reduce first-pass metabolism compared to ester-containing derivatives (e.g., ), which are prone to hydrolysis.

Biological Activity

7-Hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one, a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

The compound features a chromenone core with hydroxyl and dimethyl substituents, which contribute to its biological activity. The structural formula is represented as follows:

C18H21NO4\text{C}_{18}\text{H}_{21}\text{N}\text{O}_{4}
PropertyValue
Molecular FormulaC₁₈H₂₁N₄O₄
Molecular Weight337.38 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it was found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Study Findings:
A series of derivatives based on the coumarin structure were synthesized and tested for antimicrobial activity. The results indicated that compounds similar to 7-hydroxy-4,8-dimethyl coumarins exhibited high efficacy against Staphylococcus pneumoniae, while showing moderate activity against Pseudomonas aeruginosa and Salmonella panama .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Mechanism of Action:
The proposed mechanism involves the binding of the compound to cellular receptors or enzymes, leading to altered cell signaling that promotes apoptosis in malignant cells. For instance, it has been shown to inhibit the proliferation of cancer cell lines in vitro .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. Research suggests that it can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation.

Experimental Evidence:
In vitro studies have demonstrated that treatment with this compound reduces the expression of inflammatory markers in human cell lines exposed to inflammatory stimuli .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These include:

  • Formation of the chromenone core.
  • Introduction of hydroxy and methyl groups.
  • Attachment of the pyrrolidinyl moiety.

Table 2: Synthesis Overview

StepDescription
Step 1Synthesis of chromenone core
Step 2Hydroxylation and methylation
Step 3Formation of pyrrolidinyl derivative

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted chromenone cores. For example, a pyrrolidin-1-yl ethyl group can be introduced via nucleophilic substitution or condensation reactions. A patent application (EP 4 374 877 A2) describes a similar approach where a pyrrolidine derivative is coupled to a chromenone backbone using formaldehyde in organic solvents under reflux conditions . Key intermediates include the hydroxy-methyl chromenone precursor and the 2-oxo-pyrrolidine ethyl moiety. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like over-alkylation or hydrolysis .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity. Impurities can be identified by comparing retention times with reference standards .
  • Spectroscopy :
  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at C4/C8, pyrrolidine coupling at C3). Aromatic protons in the chromenone core typically appear as doublets between δ 6.5–7.5 ppm, while pyrrolidine protons resonate at δ 1.5–3.5 ppm .
  • HRMS : Verify molecular weight (e.g., calculated [M+H]+: 344.16) and fragmentation patterns to rule out structural deviations .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating the photophysical properties of this compound for applications in bioimaging?

  • Methodological Answer :

  • Fluorescence Studies : Use fluorescence spectrophotometry to measure quantum yield and Stokes shift. A study on analogous chromenones substituted with fluorescent probes (e.g., di(pyridin-2-ylmethyl)amine) recommends excitation at 350–400 nm and emission scans up to 600 nm. Cell imaging experiments require live/dead cell differentiation using propidium iodide counterstaining .
  • Solvent Effects : Test photostability in PBS and DMSO to mimic biological conditions. Control for autofluorescence by comparing with untreated cells .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing substituted chromenone derivatives?

  • Methodological Answer :

  • Data Triangulation : Combine NMR, IR, and X-ray crystallography (if crystalline) to resolve ambiguities. For example, IR peaks at 1700–1750 cm⁻¹ confirm the lactone (2-oxo) group, while NMR coupling constants distinguish between C3 substituents (e.g., pyrrolidine vs. other amines) .
  • Isotopic Labeling : Use deuterated solvents to suppress interfering signals in crowded spectral regions (e.g., aromatic vs. aliphatic protons) .

Q. What methodologies are employed to assess the environmental fate and degradation pathways of structurally complex coumarin derivatives?

  • Methodological Answer :

  • Environmental Simulation : Conduct hydrolysis/photolysis studies under controlled pH and UV light (e.g., 254 nm). Monitor degradation products via LC-MS. For instance, chromenones with labile pyrrolidine groups may undergo oxidative cleavage to form carboxylic acids .
  • Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity. Partition coefficients (log P) calculated via shake-flask methods predict bioaccumulation potential .

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